2,5-Dibutoxybenzene-1,4-diol
Description
2,5-Dibutoxybenzene-1,4-diol is a hydroquinone derivative featuring two butoxy (-OCH₂CH₂CH₂CH₃) substituents at the 2- and 5-positions of the aromatic ring.
Properties
CAS No. |
10551-34-5 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2,5-dibutoxybenzene-1,4-diol |
InChI |
InChI=1S/C14H22O4/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10,15-16H,3-8H2,1-2H3 |
InChI Key |
QCIRZNMDADAION-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1O)OCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibutoxybenzene-1,4-diol typically involves the alkylation of hydroquinone with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Hydroquinone+2Butyl BromideK2CO3,DMF2,5-Dibutoxybenzene-1,4-diol
Industrial Production Methods: Industrial production of 2,5-Dibutoxybenzene-1,4-diol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibutoxybenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The butoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of 2,5-dibutoxy-1,4-benzoquinone.
Reduction: Formation of 2,5-dibutoxyhydroquinone.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
2,5-Dibutoxybenzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2,5-Dibutoxybenzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, acting as electron donors or acceptors. This property makes it a potential antioxidant, capable of neutralizing free radicals and preventing oxidative damage in biological systems. Additionally, the butoxy groups may influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Key Insights :
- Polar substituents (e.g., morpholinyl in DMHQ or amino in 2,5-diaminobenzene-1,4-diol) enhance aqueous solubility and electrochemical utility .
- Nonpolar groups (e.g., methyl or butoxy) reduce water solubility but may improve compatibility with organic solvents or polymeric matrices .
- Steric bulk from substituents like butoxy or diphenyl (e.g., 2-Methyl-3,5-diphenylbenzene-1,4-diol) can disrupt crystal packing, mitigating polymorphism issues observed in simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
